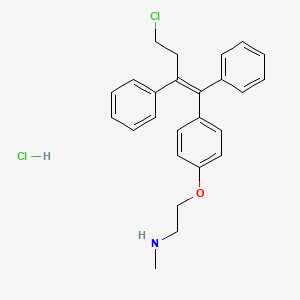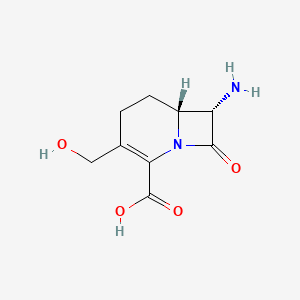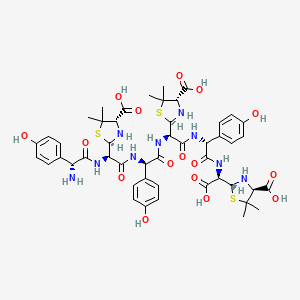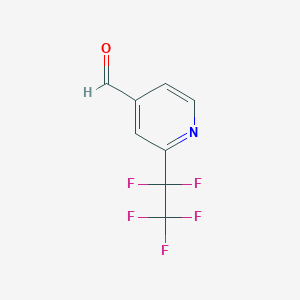![molecular formula C16H25NO3 B13432381 4-[(1R,2R)-2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]-2-methoxy-phenol](/img/structure/B13432381.png)
4-[(1R,2R)-2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]-2-methoxy-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1R,2R)-2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]-2-methoxy-phenol is a complex organic compound with a unique structure that includes a cyclohexyl ring, a dimethylamino group, a hydroxyl group, and a methoxyphenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R,2R)-2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]-2-methoxy-phenol typically involves multiple steps:
Formation of the cyclohexyl ring: This can be achieved through a Diels-Alder reaction or other cyclization methods.
Introduction of the dimethylamino group: This step often involves the use of dimethylamine and a suitable alkylating agent.
Methoxylation of the phenol ring: This step involves the methylation of the phenol group using methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale cyclization reactions: Utilizing high-pressure reactors for efficient cyclohexyl ring formation.
Continuous flow systems:
Purification processes: Such as crystallization and chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1R,2R)-2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]-2-methoxy-phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Using alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dehydroxylated product.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-[(1R,2R)-2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]-2-methoxy-phenol has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure.
Material Science: Utilized in the synthesis of novel materials with specific properties.
Biological Studies: Investigated for its effects on biological systems and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-[(1R,2R)-2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]-2-methoxy-phenol involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can interact with biological macromolecules, while the hydroxyl and methoxy groups can form hydrogen bonds, influencing the compound’s activity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(1R,2R)-2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]-2-methoxyphenyl: A closely related compound with slight structural variations.
(Dimethylaminomethyl)phenol: Another compound with a similar functional group arrangement.
Uniqueness
4-[(1R,2R)-2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]-2-methoxy-phenol is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties not found in other similar compounds.
Propriétés
Formule moléculaire |
C16H25NO3 |
|---|---|
Poids moléculaire |
279.37 g/mol |
Nom IUPAC |
4-[(1R,2R)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]-2-methoxyphenol |
InChI |
InChI=1S/C16H25NO3/c1-17(2)11-13-6-4-5-9-16(13,19)12-7-8-14(18)15(10-12)20-3/h7-8,10,13,18-19H,4-6,9,11H2,1-3H3/t13-,16+/m1/s1 |
Clé InChI |
LVMZVPLPJJIVSS-CJNGLKHVSA-N |
SMILES isomérique |
CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=C(C=C2)O)OC)O |
SMILES canonique |
CN(C)CC1CCCCC1(C2=CC(=C(C=C2)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1R,11S,12R,13S)-11-[bis(4-methoxyphenyl)-phenylmethoxy]-13-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-7-yl]benzamide](/img/structure/B13432313.png)
![[(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13432318.png)



![(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3-fluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B13432340.png)

![3,3',6,6'-Tetraiodo-9,9'-spirobi[fluorene]](/img/structure/B13432359.png)
![7-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-2-naphthalenesulfonic Acid](/img/structure/B13432362.png)




